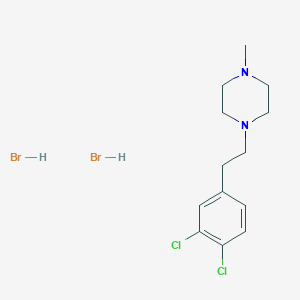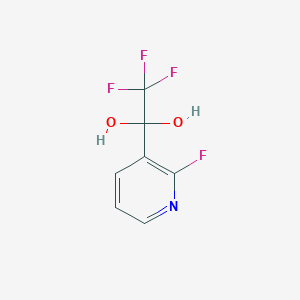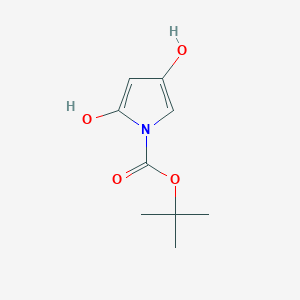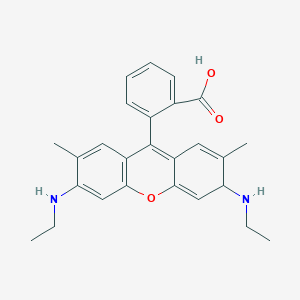
(2-Methyl-1,3-dioxolan-2-yl)methyl (Z)-3-aminobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-1,3-dioxolan-2-yl)methyl (Z)-3-aminobut-2-enoate is an organic compound with a complex structure that includes a dioxolane ring and an aminobutenoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,3-dioxolan-2-yl)methyl (Z)-3-aminobut-2-enoate typically involves the reaction of 2-methyl-1,3-dioxolane with a suitable aminobutenoate precursor. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. For example, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methyl-1,3-dioxolan-2-yl)methyl (Z)-3-aminobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Methyl-1,3-dioxolan-2-yl)methyl (Z)-3-aminobut-2-enoate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be investigated for their anti-inflammatory or antimicrobial properties .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and polymers. Its reactivity and versatility make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of (2-Methyl-1,3-dioxolan-2-yl)methyl (Z)-3-aminobut-2-enoate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The dioxolane ring and aminobutenoate moiety can interact with different functional groups in the target molecules, leading to the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1,3-dioxolane: A simpler compound with a similar dioxolane ring structure.
3-Aminobut-2-enoic acid: Contains the aminobutenoate moiety but lacks the dioxolane ring.
2-Methyl-1,3-dioxolan-2-yl)methyl acetate: Similar structure but with an acetate group instead of the aminobutenoate moiety.
Uniqueness
(2-Methyl-1,3-dioxolan-2-yl)methyl (Z)-3-aminobut-2-enoate is unique due to the combination of the dioxolane ring and the aminobutenoate moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C9H15NO4 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
(2-methyl-1,3-dioxolan-2-yl)methyl (Z)-3-aminobut-2-enoate |
InChI |
InChI=1S/C9H15NO4/c1-7(10)5-8(11)12-6-9(2)13-3-4-14-9/h5H,3-4,6,10H2,1-2H3/b7-5- |
InChI-Schlüssel |
BIXPOBRAAZKIJA-ALCCZGGFSA-N |
Isomerische SMILES |
C/C(=C/C(=O)OCC1(OCCO1)C)/N |
Kanonische SMILES |
CC(=CC(=O)OCC1(OCCO1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


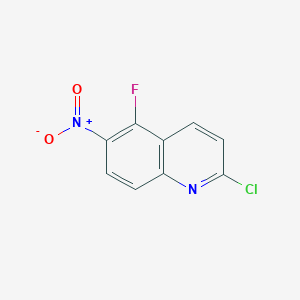
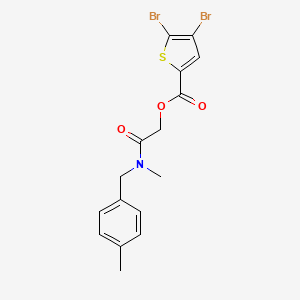
![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B12974429.png)

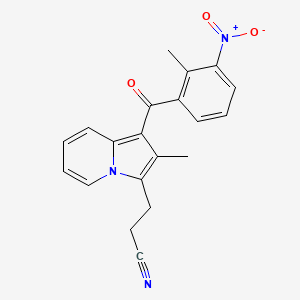

![(R)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12974445.png)
